![molecular formula C29H29N3O2S B2821065 N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-27-9](/img/structure/B2821065.png)
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Usually, 2,3-dihydroindoles, a type of indole derivative, are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse. For example, imidazole, another heterocyclic compound, is a five-membered moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The chemical reactions of indole derivatives are diverse and depend on the specific structure of the compound. For instance, the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides has been proposed . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It is aromatic in nature and similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Scientific Research Applications
Crystal Structure and Biological Studies
A study by Karanth et al. (2019) on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which are structurally similar to the compound , focused on their crystal structures and in vitro biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus. This indicates potential biomedical applications of such compounds in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).
Electrophysiological Activity in Cardiac Research
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are chemically related, were explored by Morgan et al. (1990). This research suggests that compounds with similar structures may hold potential in developing treatments for cardiac conditions (Morgan et al., 1990).
Synthetic Chemistry and Drug Development
Mancuso et al. (2014) reported on the oxidative carbonylation of alkynylbenzamides, related to the compound , to create isoindolinone derivatives. This illustrates the compound's relevance in synthetic chemistry, potentially leading to the development of novel pharmaceuticals (Mancuso et al., 2014).
Anticonvulsant Drug Research
Research by Adolphe-Pierre et al. (1998) on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, focused on its chemical oxidation properties, indicating its potential application in developing anticonvulsant drugs (Adolphe-Pierre et al., 1998).
Novel Anti-Helicobacter Pylori Agents
Carcanague et al. (2002) explored derivatives of benzimidazole as anti-Helicobacter pylori agents. Given the structural similarity, it suggests that the compound may have applications in treating infections caused by H. pylori (Carcanague et al., 2002).
Glutaminase Inhibitors in Cancer Therapy
A study by Shukla et al. (2012) on glutaminase inhibitors, similar in structure, highlights potential applications in cancer therapy. These compounds could be crucial in developing treatments targeting glutaminase in cancer cells (Shukla et al., 2012).
Optical Imaging for Cancer Detection
Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection using optical imaging. This research suggests potential applications of structurally related compounds in non-invasive cancer diagnosis (Pham et al., 2005).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) used a derivative of dimethylamino-naphthyl for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This indicates the relevance of similar compounds in diagnosing and understanding neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function. The compound exhibits binding affinity to these receptors, which suggests its potential as a neuroprotective agent .
Mode of Action
The compound interacts with its targets, the NMDA-GluN2B receptors, and exerts neuroprotective effects comparable to ifenprodil . It dose-dependently lowers the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. In an antioxidant assay, it showed significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that the compound may be involved in the regulation of oxidative stress pathways. Additionally, it can lower the secretion of inflammatory cytokines, indicating its role in modulating inflammatory pathways .
Pharmacokinetics
The compound’s efficacy in reducing cerebral infarction rate and improving neurological deficit scores in a middle cerebral artery occlusion (mcao) rat model suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant neuroprotective effects. It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a MCAO rat model . This suggests that the compound may have potential therapeutic applications in conditions such as ischemic stroke .
Action Environment
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-15-21(2)17-23(16-20)29(34)30-12-14-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-13-11-22-7-3-5-9-25(22)32/h3-10,15-18H,11-14,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVNCLNGHMBFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

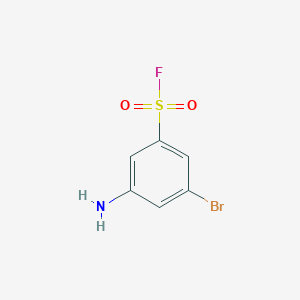

![1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2820988.png)
![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)
![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2820993.png)
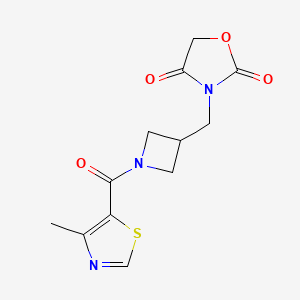
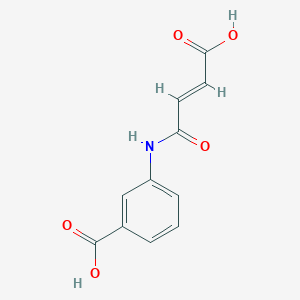
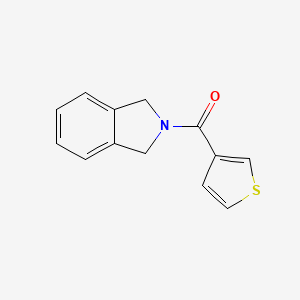

![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)
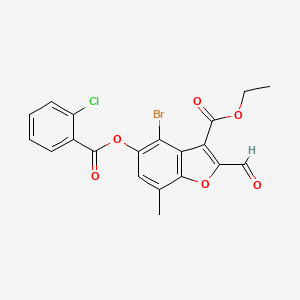
![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)